molecular formula C14H14FNO2S B443918 Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 351156-23-5

Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No. B443918
M. Wt: 279.33g/mol
InChI Key: WFEZSKZXSZBQJS-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H14FNO2S and a molecular weight of 279.33 . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds involves the use of 4-fluorobenzoic boric acid and 2-bromothiophene, along with a Pd catalyst . The reactants are dissolved in an organic solvent, and the reaction is carried out under conditions of 50 ℃ to 80 ℃ .


Molecular Structure Analysis

The molecular structure of Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring is substituted with a propyl carboxylate group, a fluorophenyl group, and an amino group .

Scientific Research Applications

1. Proteolysis Targeting Chimeras (PROTACs)

  • Summary of Application : This compound is used in the design of proteolysis targeting chimeras (PROTACs), a promising technology for modifying a protein of interest (POI) through protein degradation .
  • Methods of Application : The synthetic pathway to develop this compound involves various chemical reactions and the final product is characterized by 1 H-NMR, 13 C-NMR, IR and HRMS .

2. Thiophene Derivatives

  • Summary of Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
  • Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Future Directions

The future directions for research on Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in proteomics research . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazard assessments, would be beneficial.

properties

IUPAC Name

propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEZSKZXSZBQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

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